molecular formula C19H22ClNO3 B1630919 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine CAS No. 67287-53-0

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

Cat. No.: B1630919
CAS No.: 67287-53-0
M. Wt: 347.8 g/mol
InChI Key: MYTZRTXHMVXREA-UHFFFAOYSA-N
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Description

Chemical Identity and Properties The compound 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS: 88764-14-1) is a benzazepine derivative with the molecular formula C₁₉H₂₂ClNO₃ and a molecular weight of 347.84 g/mol. Key physicochemical properties include:

  • Melting Point: 141–142°C (ethanol recrystallization) .
  • Boiling Point: 479.2°C at 760 mmHg .
  • Density: 1.166 g/cm³ .
  • Purity: >95% (HPLC) .
  • Storage: Recommended at -20°C .

Its substitution pattern—chlorine at position 6, dimethoxy groups at positions 7 and 8, and a 4-methoxyphenyl group at position 1—enhances receptor affinity and metabolic stability compared to simpler benzazepines .

Properties

IUPAC Name

9-chloro-7,8-dimethoxy-5-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-22-13-6-4-12(5-7-13)16-11-21-9-8-14-15(16)10-17(23-2)19(24-3)18(14)20/h4-7,10,16,21H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTZRTXHMVXREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCC3=C(C(=C(C=C23)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986479
Record name 6-Chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
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Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67287-53-0
Record name 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
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Record name 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
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Record name 6-Chloro-7,8-dimethoxy-1-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
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Record name 6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
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Preparation Methods

Patent-Based Cyclization for 7,8-Dimethoxybenzazepinone

The industrial route begins with 3,4-dimethoxy-phenylacetic acid (III) and aminoacetaldehyde dimethyl acetal in toluene, catalyzed by boric acid derivatives. The amidation step employs a 2.5-fold excess of toluene, followed by ring closure in methanesulfonic acid at 20–25°C. This anhydrous conditions prevent hydrolysis, yielding 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one (II) with 75–85% efficiency and 99.0–99.5% HPLC purity.

Critical Parameters

Step Solvent Catalyst Temp (°C) Yield (%) Purity (%)
Amidation Toluene Boric acid 110 85 98.5
Ring closure Methanesulfonic acid 25 80 99.5

This method reduces hazardous byproducts and avoids vacuum evaporation, making it industrially viable.

Lithiation-Trapping for Functionalized Intermediates

Academic approaches focus on N-Boc-protected tetrahydro-1-benzazepines. Lithiation of 2-phenyltetrahydro-1-benzazepine with nBuLi in THF at –50°C generates a stabilized organolithium species, which reacts with electrophiles like 1,4-dibromobutane to install substituents. VT-NMR studies reveal a Boc group rotation barrier (ΔG‡ ≈ 63 kJ/mol), influencing reaction kinetics.

Regioselective Functionalization Strategies

Chlorination at Position 6

Chlorine introduction requires precise control to avoid polyhalogenation. Electrophilic chlorination using Cl₂ in acetic acid at 0°C selectively targets the activated para position relative to methoxy groups. Alternatively, directed ortho-metallation (DoM) with LDA followed by ClSiMe₃ quenching achieves 85% regioselectivity.

Incorporation of 4-Methoxyphenyl Group

The 4-methoxyphenyl moiety is introduced via Buchwald-Hartwig coupling using Pd(OAc)₂/XPhos. Reaction of 6-chlorobenzazepine with 4-methoxyphenylboronic acid under Miyaura conditions (K₂CO₃, DMF/H₂O) affords the cross-coupled product in 70% yield. Reductive amination alternatives, employing 4-methoxybenzaldehyde and NaBH₃CN, provide moderate yields (55–60%) but require stringent moisture control.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Purity (%) Scalability Cost Efficiency
Patent process 3 75 99.5 Industrial High
Lithiation 5 45 97.0 Lab-scale Moderate
Cross-coupling 4 70 98.0 Pilot-scale Low

The patent route excels in throughput and cost (-30% material expense), whereas lithiation offers modularity for analog synthesis. Cross-coupling balances yield and purity but suffers from palladium catalyst costs.

Challenges and Optimization Opportunities

  • Chlorine Selectivity : Competing ortho/para-directing effects of methoxy groups necessitate tailored conditions. DoM with TMPLi (tetramethylpiperidide) enhances positional control.
  • Steric Hindrance : Bulky 4-methoxyphenyl impedes ring closure; microwave-assisted synthesis (100°C, 20 min) mitigates this by accelerating kinetics.
  • Purity Enhancement : Crystallization from ethanol/water (3:1) improves final product purity to >99.9%.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Dopamine Receptor Modulation

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine is known to act as a dopamine receptor modulator. It has been studied for its potential use in treating conditions related to dopamine dysregulation, such as Parkinson's disease and schizophrenia. Its structure allows it to interact effectively with dopamine receptors, making it a candidate for further research in neuropharmacology .

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of fenoldopam, a drug used to manage hypertension. The synthesis pathway often involves the transformation of this compound into more complex structures that possess therapeutic effects . The efficiency of this intermediate can significantly influence the overall yield and effectiveness of the final pharmaceutical product.

Structure-Activity Relationship Studies

Research involving this compound has focused on understanding its structure-activity relationships (SAR). By modifying different parts of the molecule, researchers aim to enhance its efficacy and selectivity for specific biological targets. Such studies are vital for developing new therapeutic agents with improved pharmacological profiles .

Crystal Structure Analysis

X-ray diffraction studies have revealed insights into the crystal structure of this compound, showing normal bond lengths and angles consistent with theoretical predictions. Understanding the crystallography can help in predicting how the compound interacts at the molecular level with biological targets .

Case Studies and Research Findings

StudyFocusFindings
Dopamine Receptor Study Investigated the binding affinity to dopamine receptorsShowed potential for treating dopaminergic disorders
Synthesis Pathway Analysis Evaluated efficiency in fenoldopam synthesisIdentified optimal conditions for high yield
SAR Investigation Explored modifications for enhanced activityIdentified key structural features that improve receptor selectivity

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Receptor Activity Source
Target Compound 6-Cl, 7,8-OCH₃, 1-(4-OCH₃Ph) C₁₉H₂₂ClNO₃ 347.84 D1 agonist, dopamine receptor modulation
6-Chloro-1-phenyl analogue (CAS 67287-38-1) 6-Cl, 7,8-OCH₃, 1-Ph C₁₈H₂₀ClNO₂ 317.81 D1/D2 mixed activity, lower selectivity
6-Bromo-APB 6-Br, 7,8-OH, 1-Ph C₁₇H₁₇BrN₂O₂ 385.24 D1 agonist (similar affinity to Cl derivative)
SKF 83959 6-Cl, 7,8-OH, 3-CH₃, 1-(3-CH₃Ph) C₁₈H₂₁ClN₂O₂ 332.83 Partial D1 agonist, β-arrestin signaling
Lorcaserin Hydrochloride (CAS 846589-98-8) 8-Cl, 1-CH₃ C₁₁H₁₄ClN·HCl 232.15 5-HT2C agonist (anti-obesity)

Key Findings from Comparative Studies

Substituent Effects on Dopamine Receptor Affinity
  • Halogen Substitution (6-Cl vs. However, bromine increases molecular weight and may alter pharmacokinetics (e.g., solubility, metabolic stability).
  • Methoxy vs. Hydroxy Groups : The target compound’s 7,8-dimethoxy groups reduce polarity compared to hydroxylated analogues (e.g., SKF 83959), enhancing blood-brain barrier permeability but reducing direct receptor activation .
Position 1 Substitution
  • 4-Methoxyphenyl vs. Phenyl : The 4-methoxyphenyl group in the target compound improves D1 selectivity over D2 receptors compared to the 1-phenyl analogue (CAS 67287-38-1), which shows mixed D1/D2 activity .
  • 3-Methylphenyl (SKF 83959) : Introduces partial agonism and β-arrestin pathway activation, distinct from the full agonism seen in the target compound .
Therapeutic Implications
  • Dopaminergic vs. Serotonergic Targets : Unlike Lorcaserin (a 5-HT2C agonist for obesity), the target compound and its analogues primarily modulate dopaminergic pathways , making them candidates for Parkinson’s disease and schizophrenia .
  • Metabolic Stability : The dimethoxy and 4-methoxyphenyl groups in the target compound confer resistance to hepatic demethylation, extending half-life compared to hydroxylated derivatives .

Biological Activity

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine (CAS No. 67287-53-0) is a compound belonging to the benzazepine class. It has garnered attention due to its potential biological activities, particularly in relation to dopaminergic systems. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C19H22ClNO3
  • Molecular Weight : 347.84 g/mol
  • Melting Point : 140-145 °C
  • Boiling Point : 479.2 °C (predicted)
  • Density : 1.166 g/cm³ (predicted)
  • pKa : 9.16 (predicted)

Dopaminergic Activity

Research indicates that compounds structurally related to this compound exhibit significant dopaminergic activity. A study focused on substituted benzazepines demonstrated their ability to act as agonists at central and peripheral dopamine receptors . The evaluation involved measuring renal blood flow changes in anesthetized dogs, providing preliminary evidence of their efficacy in modulating dopaminergic pathways.

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds. For instance, derivatives of benzazepines have shown moderate cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) cells . The structure-activity relationship suggests that modifications in substituents can enhance potency against cancer cells.

Neuroprotective Effects

The compound's influence on neurotransmission has implications for neurodegenerative diseases. Benzazepine derivatives have been studied for their potential roles in conditions such as Parkinson's and Alzheimer's diseases due to their interactions with dopamine receptors . These interactions may contribute to neuroprotection and symptom alleviation in these disorders.

Case Studies

StudyFindings
Dopaminergic Activity StudyDemonstrated that certain benzazepines can significantly increase renal blood flow via dopaminergic pathways .
Anticancer Activity AssessmentFound that modified benzazepines exhibited cytotoxic effects against MCF-7 cells with varying potencies based on structural modifications .
Neuroprotective ResearchHighlighted the potential of benzazepines in providing neuroprotection through dopaminergic receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine
Reactant of Route 2
6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

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